Valine, N-(3-oxo-3-phenylpropyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
658709-87-6 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(3-oxo-3-phenylpropyl)amino]butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15-9-8-12(16)11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
QWWGBIFKIVUIQA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Spectral Assignments and Coupling Constant Analysis
A hypothetical ¹H NMR spectrum of "Valine, N-(3-oxo-3-phenylpropyl)-" would provide information on the chemical environment, number, and connectivity of all protons in the molecule. Specific chemical shifts (δ) and coupling constants (J) would be expected for the protons of the valine moiety (the α-proton, β-proton, and the diastereotopic methyl protons) and the N-(3-oxo-3-phenylpropyl) group (the phenyl protons and the two methylene (B1212753) groups of the propyl chain). Analysis of the coupling constants would reveal which protons are adjacent to one another, confirming the structural assembly.
Carbon-13 (¹³C) NMR for Backbone and Side Chain Connectivity
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. Key signals would include the carbonyl carbons of the ketone and the carboxylic acid, the carbons of the phenyl ring, the aliphatic carbons of the propyl chain, and the distinct carbons of the valine residue (α-carbon, β-carbon, and methyl carbons).
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would link each proton directly to the carbon atom to which it is attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting the valine and the N-acyl fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to define the molecule's conformational preferences.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to gain insight into its substructure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the precise mass of the parent ion of "Valine, N-(3-oxo-3-phenylpropyl)-". This highly accurate mass measurement would allow for the unambiguous determination of its molecular formula, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Elucidating Substructure Information
In an MS/MS experiment, the parent ion would be isolated and fragmented. The resulting fragmentation pattern would be a unique fingerprint of the molecule. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the carboxylic acid group, and characteristic fragmentations of the phenyl ketone moiety, providing definitive evidence for the presence and connectivity of these structural units.
Without access to the primary research data, any further elaboration would be purely speculative and would not meet the required standards of scientific accuracy.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation. For Valine, N-(3-oxo-3-phenylpropyl)-, the IR spectrum provides characteristic absorption bands corresponding to its amide, carboxylic acid, ketone, and aromatic functionalities.
The analysis of a structurally similar compound, N-benzoyl-DL-valine, offers insight into the expected spectral features. The key functional groups in Valine, N-(3-oxo-3-phenylpropyl)- would produce distinct signals. The N-H stretching of the secondary amide is anticipated in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The ketone C=O stretch is typically observed around 1685 cm⁻¹, while the amide I band (primarily C=O stretch) is expected near 1630 cm⁻¹. The carboxylic acid C=O stretch usually appears as a broad band around 1700-1725 cm⁻¹. Furthermore, the C-N stretching and N-H bending vibrations of the amide group (Amide II and III bands) would also be present. Aromatic C-H and C=C stretching vibrations from the phenyl group would be visible in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Table 1: Predicted Infrared (IR) Spectroscopy Data for Valine, N-(3-oxo-3-phenylpropyl)- based on related compounds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Amide N-H | 3300 - 3500 | Stretch |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 2960 | Stretch |
| Ketone C=O | ~1685 | Stretch |
| Amide C=O (Amide I) | ~1630 | Stretch |
| Carboxylic Acid C=O | 1700 - 1725 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| Amide N-H | 1515 - 1570 | Bend (Amide II) |
This table is predictive and based on characteristic infrared absorption frequencies for the specified functional groups.
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular structure of Valine, N-(3-oxo-3-phenylpropyl)-, including bond lengths, bond angles, and torsional angles. If a single crystal of an enantiomerically pure sample is obtained, X-ray crystallography can also be used to determine its absolute configuration.
As of the latest literature search, a specific crystal structure for Valine, N-(3-oxo-3-phenylpropyl)- has not been deposited in the Cambridge Structural Database. However, analysis of crystal structures of related N-acyl valine derivatives, such as N-acetyl-L-valine, has been performed. nih.gov For N-acetyl-L-valine, crystallographic data reveals the precise conformation of the valine side chain and the geometry of the amide and carboxylic acid groups. nih.gov
Should a crystallographic study be undertaken for Valine, N-(3-oxo-3-phenylpropyl)-, it would elucidate the conformation of the 3-oxo-3-phenylpropyl side chain relative to the valine core. This would include the planarity of the amide bond and the spatial relationship between the phenyl ring, the ketone, and the chiral center of the valine residue. Such data is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding networks involving the carboxylic acid and amide groups, which dictate the crystal packing.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC)
Chromatographic methods are essential for assessing the purity and determining the enantiomeric excess of chiral compounds like Valine, N-(3-oxo-3-phenylpropyl)-. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes. cat-online.comnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For purity analysis, a reversed-phase HPLC method would typically be used, where the compound is separated from any impurities on a non-polar stationary phase with a polar mobile phase.
For the determination of enantiomeric excess, chiral HPLC is the method of choice. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov Polysaccharide-based CSPs are widely used for the separation of a broad range of racemic compounds. nih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.
Table 2: Illustrative HPLC Conditions for Chiral Separation of N-Acyl Valine Derivatives.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with an acidic or basic additive |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient |
This table represents typical starting conditions for method development and may require optimization.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Since Valine, N-(3-oxo-3-phenylpropyl)- is not sufficiently volatile for direct GC analysis, derivatization is necessary. nih.gov A common approach involves converting the polar carboxylic acid and amide groups into more volatile esters and silyl (B83357) ethers, respectively. nih.gov For instance, esterification of the carboxylic acid followed by silylation of the N-H group would yield a derivative suitable for GC analysis.
For purity assessment, the derivatized sample is injected into the GC, and components are separated based on their boiling points and interactions with the stationary phase. Mass spectrometry (GC-MS) is often coupled with GC to provide identification of the separated components based on their mass spectra. nih.gov
Enantiomeric excess can also be determined by GC using a chiral capillary column. The derivatized enantiomers interact differently with the chiral stationary phase, leading to their separation.
Table 3: General Gas Chromatography (GC) Derivatization and Analysis Parameters.
| Step | Method/Reagent | Purpose |
| Derivatization | Esterification (e.g., with an alcohol and acid catalyst) followed by Silylation (e.g., with BSTFA or MSTFA) | Increase volatility and thermal stability |
| Column | Capillary column with a suitable stationary phase (chiral for enantiomeric separation) | Separation of components |
| Carrier Gas | Helium or Hydrogen | Mobile phase |
| Injector Temperature | Optimized to ensure volatilization without degradation | Sample introduction |
| Oven Program | Temperature gradient | Elution of components |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification |
This table outlines a general workflow for GC analysis that requires specific optimization for the analyte.
Chemical Reactivity and Transformation Pathways
Reactions of the Ketone Moiety (3-oxo-3-phenylpropyl-)
The ketone group is a prominent reactive site within the molecule, susceptible to a variety of nucleophilic additions, reductions, and condensation reactions. The adjacent alpha-carbon also provides a handle for functionalization through enolate intermediates.
The carbonyl carbon of the ketone is electrophilic and readily undergoes attack by nucleophiles. A significant class of these reactions involves reduction by hydride reagents to yield the corresponding secondary alcohol derivative, N-(3-hydroxy-3-phenylpropyl)valine.
The reduction of ketones is a fundamental transformation in organic synthesis. For amino acids and their derivatives, reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed. For instance, LiAlH₄ has been successfully used to reduce N-benzoylvaline to N-benzylvalinol. orgsyn.org Similarly, the reduction of various amino acids to their corresponding amino alcohols is a well-established procedure. orgsyn.org Given this precedent, the ketone in Valine, N-(3-oxo-3-phenylpropyl)- is expected to be readily reduced. The choice of reducing agent can be critical to avoid the reduction of the carboxylic acid group, with NaBH₄ being a milder option that would selectively reduce the ketone.
Table 1: Common Hydride Reagents for Ketone Reduction
| Reagent | Formula | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, 0°C to rt | N-(3-hydroxy-3-phenylpropyl)valine |
The protons on the carbon atom alpha to the ketone (the C2 position of the propyl chain) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. youtube.com This enolate is a powerful nucleophile that can react with various electrophiles, enabling functionalization at the alpha-position. masterorganicchemistry.com
The formation of the enolate can be controlled to be either kinetic or thermodynamic. bham.ac.uk Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate, while weaker bases and higher temperatures can lead to the more stable (thermodynamic) enolate. bham.ac.uk Once formed, the enolate can undergo reactions such as alkylation with alkyl halides or Michael additions. For example, the related compound 3-oxo-3-phenylpropanenitrile readily undergoes Michael addition to conjugated enynones in the presence of a base, demonstrating the accessibility and reactivity of the enolate. nih.govmdpi.com
Table 2: Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Typical Solvent | Notes |
|---|---|---|---|
| Lithium diisopropylamide (LDA) | ~36 | THF | Strong, non-nucleophilic, favors kinetic enolate |
| Sodium hydride | NaH | THF, DMF | Strong, non-nucleophilic |
The ketone carbonyl can undergo condensation reactions with primary amines and their derivatives. These reactions involve nucleophilic attack on the carbonyl carbon followed by dehydration to form a new carbon-nitrogen double bond. Reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, while reaction with hydrazine (B178648) (N₂H₄) or its derivatives would produce a hydrazone. These reactions are typically catalyzed by acid and are often reversible.
Reactions of the Phenyl Group
The phenyl group is another key site for functionalization, primarily through electrophilic aromatic substitution and, if modified, palladium-catalyzed coupling reactions.
The substituent attached to the phenyl ring, a -C(=O)CH₂CH₂NH-valine chain, influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS). The ketone group directly attached to the ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to benzene. masterorganicchemistry.com This deactivation occurs because the carbonyl group withdraws electron density from the ring, making it less nucleophilic.
The mechanism of EAS involves two main steps: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the acyl group destabilizes the carbocation intermediate, particularly when the positive charge is on the carbon bearing the substituent (ortho and para attack). Consequently, the acyl group acts as a meta-director, guiding incoming electrophiles to the positions meta to the substituent. masterorganicchemistry.com
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Expected Product Position |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (nitronium ion) | meta |
| Bromination | Br₂, FeBr₃ | Br⁺ | meta |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | meta |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | meta |
The native phenyl group of Valine, N-(3-oxo-3-phenylpropyl)- is not directly reactive in palladium-catalyzed cross-coupling reactions. However, if the phenyl ring is first functionalized with a halide (e.g., Br, I) or a triflate group via electrophilic aromatic substitution or other methods, it becomes an excellent substrate for a wide array of powerful C-C and C-heteroatom bond-forming reactions. nih.gov
These reactions typically involve an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (in Suzuki and Stille reactions) or migratory insertion (in Heck reactions), and finally reductive elimination to regenerate the Pd(0) catalyst and yield the coupled product. organic-chemistry.orgmdpi.com For instance, a bromo-substituted derivative could be coupled with boronic acids (Suzuki reaction), organostannanes (Stille reaction), or alkenes (Heck reaction), allowing for the introduction of diverse aryl, vinyl, or alkyl groups onto the phenyl core. nih.govorganic-chemistry.org
Reactions at the Carboxylic Acid Functionality of Valine
The carboxylic acid group is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives through reactions such as esterification and amidation.
The carboxylic acid moiety of N-acyl amino acids, such as Valine, N-(3-oxo-3-phenylpropyl)-, can readily undergo esterification. This reaction is typically catalyzed by acid. For instance, the use of sulfuric acid as a catalyst has been shown to be effective in the esterification of amino acids. acs.org The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of an alcohol. The efficiency of esterification can be influenced by the structure of the amino acid, with aromatic side chains sometimes showing higher yields. acs.org Common methods for esterification of N-protected amino acids also include the use of reagents like triethyl orthoacetate, which can be more effective than other orthoesters.
Similarly, the carboxylic acid can be converted to an amide by reaction with an amine. This amidation reaction typically requires activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride. youtube.com Alternatively, enzymatic methods using acyl-CoA synthetases or other amide bond synthetases can be employed for the formation of N-acyl amino acid amides. nih.gov The choice of the amine nucleophile allows for the introduction of a wide range of functionalities into the final molecule.
Table 1: Examples of Esterification and Amidation Reactions of N-Acyl Amino Acids
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |
| Esterification | N-acyl amino acid, Alcohol | Acid (e.g., H₂SO₄) | N-acyl amino acid ester | acs.org |
| Amidation | N-acyl amino acid, Amine | Acyl chloride formation, then amine | N-acyl amino acid amide | youtube.com |
| Enzymatic Amidation | N-acyl amino acid, Amine | Amide bond synthetase | N-acyl amino acid amide | nih.gov |
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. While this reaction is common for β-keto acids and some α-amino acids, γ-amino acid derivatives like Valine, N-(3-oxo-3-phenylpropyl)- are generally more resistant to decarboxylation under standard conditions. aklectures.commdpi.com The decarboxylation of amino acids can be facilitated by enzymes known as decarboxylases, which often utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor to stabilize the resulting carbanion. nih.govyoutube.com
For non-enzymatic decarboxylation, harsh conditions such as high temperatures are often required. The thermal decomposition of amino acids primarily involves deamination and decarboxylation, with the specific pathway being influenced by the amino acid's structure. uaeu.ac.ae For some N-acyl amino acids, oxidative decarboxylation can be induced using specific reagents, leading to different products. For example, the use of a silver/copper/persulfate system in water can lead to the formation of imides from N-acyl amino acids.
Stability and Degradation Studies under Various Chemical Conditions (e.g., pH, Temperature)
The stability of Valine, N-(3-oxo-3-phenylpropyl)- is influenced by factors such as pH and temperature, which can lead to degradation through various pathways, including hydrolysis and cyclization.
The β-aminoketone moiety within the N-(3-oxo-3-phenylpropyl) group is a key structural feature. The stability of β-aminoketones can be influenced by pH. For instance, acid-catalyzed hydrolysis of related nickel complexes has been used to synthesize β-aminoketones. rsc.org The amide bond in N-acyl amino acids is generally stable, but hydrolysis can occur under acidic or basic conditions, particularly at elevated temperatures. carewellpharma.in The rate of hydrolysis is dependent on the specific N-acyl group and the pH of the solution. quora.com For example, some N-acyl amino acid amides exhibit surprising instability under mild acidic conditions.
At elevated temperatures, amino acids and their derivatives can undergo thermal degradation. The primary decomposition reactions are deamination and decarboxylation. uaeu.ac.ae Studies on the thermal decomposition of various amino acids have shown that they decompose at characteristic temperatures, releasing water, ammonia, and carbon dioxide. nih.govbiorxiv.org The presence of the N-acyl group can influence the thermal stability of the amino acid derivative.
Intramolecular cyclization is another potential degradation pathway. Depending on the conditions, the N-acyl-gamma-amino acid structure could potentially cyclize. For instance, base-induced cyclization of γ-chloro-α-imino esters is a known method for forming cyclopropane (B1198618) derivatives. semanticscholar.org While not directly analogous, it highlights the potential for intramolecular reactions. Similarly, intramolecular cyclization of N-aryl amides can lead to the formation of oxindoles. rsc.org
Table 2: Factors Affecting the Stability of Valine, N-(3-oxo-3-phenylpropyl)-
| Condition | Potential Degradation Pathway | Resulting Products | References |
| Acidic pH | Hydrolysis of the amide bond | Valine and 3-oxo-3-phenylpropanoic acid | carewellpharma.inquora.com |
| Basic pH | Hydrolysis of the amide bond | Valine salt and 3-oxo-3-phenylpropanoate | carewellpharma.in |
| High Temperature | Thermal decomposition (decarboxylation, deamination) | Amines, CO₂, NH₃, and other fragments | uaeu.ac.aenih.govbiorxiv.org |
| --- | Intramolecular cyclization | Cyclic derivatives (e.g., lactams) | semanticscholar.orgrsc.org |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and determining their ground state energies. For a molecule like "Valine, N-(3-oxo-3-phenylpropyl)-", DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov These optimized geometries correspond to the most stable arrangement of the atoms in the molecule.
The energetic properties derived from DFT studies are crucial for understanding the molecule's stability. Key parameters such as the total energy, enthalpy, and Gibbs free energy of formation can be calculated. These values are essential for comparing the relative stabilities of different isomers or conformers of the molecule.
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Molecule Similar to Valine, N-(3-oxo-3-phenylpropyl)-
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C=O (ketone) | 1.23 Å |
| Bond Length | C-N (amine) | 1.46 Å |
| Bond Length | C-C (phenyl) | 1.39 Å |
| Bond Angle | C-N-C | 118.5° |
| Bond Angle | O=C-C | 121.0° |
| Dihedral Angle | C-C-N-C | 175.2° |
Note: The data in this table is illustrative and represents typical values obtained for similar organic molecules through DFT calculations. It is not specific to "Valine, N-(3-oxo-3-phenylpropyl)-".
The electronic behavior of "Valine, N-(3-oxo-3-phenylpropyl)-" can be elucidated through the analysis of its molecular orbitals and electron density. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites. For "Valine, N-(3-oxo-3-phenylpropyl)-", the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxyl groups, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the amine hydrogen, highlighting a site for nucleophilic interaction. nih.gov
Table 2: Illustrative Molecular Orbital Energies for a Molecule Similar to Valine, N-(3-oxo-3-phenylpropyl)-
| Parameter | Energy (eV) |
| HOMO Energy | -6.52 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.63 |
Note: The data in this table is illustrative and represents typical values obtained for similar organic molecules. It is not specific to "Valine, N-(3-oxo-3-phenylpropyl)-".
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of "Valine, N-(3-oxo-3-phenylpropyl)-" means it can adopt various three-dimensional shapes or conformers. Understanding these conformations is crucial as they can significantly influence the molecule's biological activity.
Conformational analysis aims to identify the stable, low-energy conformers of a molecule and understand the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space. The relative energies of these conformers, often calculated using quantum mechanical methods, determine their population in a given environment according to the Boltzmann distribution. For "Valine, N-(3-oxo-3-phenylpropyl)-", the rotation around single bonds, such as the C-N bond and the bonds within the propyl chain, will give rise to a complex conformational landscape.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility and its interactions with its environment, such as a solvent. nih.gov For "Valine, N-(3-oxo-3-phenylpropyl)-", MD simulations in a solvent like water would reveal how the molecule's conformation adapts to the aqueous environment and how solvent molecules arrange themselves around it. nih.gov This provides insights into solvation energies and the role of solvent in mediating intermolecular interactions.
Ligand-Target Interaction Prediction via Molecular Docking and Dynamics (mechanistic, in silico only)
A key application of computational chemistry in drug discovery is the prediction of how a ligand, such as "Valine, N-(3-oxo-3-phenylpropyl)-", might bind to a biological target, typically a protein. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. These poses are then scored based on a scoring function that estimates the binding affinity. For "Valine, N-(3-oxo-3-phenylpropyl)-", docking studies could be used to screen potential protein targets and to generate hypotheses about its mechanism of action. researchgate.net The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to gain a more detailed understanding of the dynamic nature of the interaction. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.
Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Binding Site
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds Formed | 3 |
| Key Interacting Residues | TYR 82, PHE 258, ASN 101 |
| RMSD of Ligand (Å) | 1.2 |
Note: The data in this table is illustrative and represents typical results from a molecular docking study. It is not specific to "Valine, N-(3-oxo-3-phenylpropyl)-".
An article focusing solely on the theoretical and computational investigations of Valine, N-(3-oxo-3-phenylpropyl)- cannot be generated at this time. A thorough search of publicly available scientific literature and databases did not yield specific research studies or detailed data pertaining to the computational analysis of this particular compound.
The required information for the specified sections and subsections, including:
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies):There are no published theoretical predictions or experimental data for the NMR or IR spectra of "Valine, N-(3-oxo-3-phenylpropyl)-".
Without access to specific research findings, generating a professional, authoritative, and data-rich article as requested is not possible while adhering to the strict content and sourcing requirements. General methodologies for computational chemistry could be described, but this would violate the instruction to focus solely on "Valine, N-(3-oxo-3-phenylpropyl)-".
Mechanistic Biological Studies and Biochemical Interactions Non Clinical Focus
Enzyme Inhibition or Activation Studies in vitro (e.g., assessment against specific enzyme classes or mechanistic pathways)
Studies on N-substituted valine derivatives have revealed significant interactions with key enzymes involved in metabolic regulation. A notable example is an N-aryl substituted valine derivative, compound 7j, which has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptor α (PPARα) and Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govnih.gov This compound was developed through the systematic optimization of a lead compound, 3a, which itself showed weak PPARγ activating properties. nih.govnih.gov
Further investigation into its mechanism demonstrated that compound 7j effectively prevents the Cyclin-Dependent Kinase 5 (CDK5)-mediated phosphorylation of PPARγ at the serine 273 residue. nih.govnih.gov This inhibition of phosphorylation is a crucial aspect of its activity as a PPARγ agonist. The activation of PPAR subtypes makes them significant molecular targets for research into metabolic conditions. nih.gov
While not directly involving "Valine, N-(3-oxo-3-phenylpropyl)-", research on a structurally related compound, N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine (NAc-OCPC), showed it significantly enhanced superoxide (B77818) generation in human neutrophils. wikipedia.org This effect was linked to the tyrosyl phosphorylation of a 45 kDa protein, which was inhibited by protein tyrosine kinase inhibitors like genistein (B1671435) and herbimycin A, indicating a pathway involving protein tyrosine kinase activation. wikipedia.org
Receptor Binding Profiling in vitro (e.g., understanding molecular recognition mechanisms with purified receptors)
The molecular recognition mechanisms of N-substituted valine derivatives have been explored through in vitro receptor binding studies, particularly with nuclear receptors. Structural and kinetic analyses have shown that the N-aryl substituted valine derivative, compound 7j, binds to and occupies the typical ligand-binding domain (LBD) of the PPARγ receptor. nih.govnih.gov Notably, it does so with a unique, high-affinity binding mode. nih.govnih.gov
The ability of these molecules to functionally engage the receptor was confirmed using a PPAR Responsive Element (PPRE)-based luciferase reporter assay. This assay demonstrated that compounds 3a and 7j stimulate the transcriptional activity of PPARγ, confirming that their binding to the receptor translates into a functional cellular response. nih.gov The transactivation efficiencies observed in this assay were consistent with other measures of their activity, reinforcing the understanding of their direct interaction with the PPARγ receptor. nih.gov
Cellular Assays for Mechanistic Pathway Modulation (e.g., nitric oxide production inhibition in cell lines, in vitro iNOS expression inhibition)
Cellular assays have been instrumental in elucidating the functional consequences of the receptor activation by N-substituted valine derivatives. Despite being less effective at promoting adipogenesis than the well-known PPARγ agonist rosiglitazone, compound 7j demonstrated significant beneficial activities in various cell-based models. nih.govnih.gov
In adipocytes, compound 7j was found to substantially increase insulin-stimulated glucose uptake. nih.govnih.gov Furthermore, it efficiently promoted the conversion of white adipocytes to brown adipocytes, a process associated with increased energy expenditure. nih.govnih.gov In a different cell model, using hepatoma cells, compound 7j was shown to prevent the accumulation of lipids induced by oleic acid. nih.govnih.gov These findings highlight its role in modulating key metabolic pathways within different cell types.
While general studies have shown that pharmacological inhibition or genetic knockout of inducible nitric oxide synthase (iNOS) can attenuate inflammatory responses and tissue injury in various models, specific studies linking "Valine, N-(3-oxo-3-phenylpropyl)-" to the modulation of the nitric oxide pathway are not currently available. nih.govnih.gov
Investigation of Molecular Interactions with Model Biological Systems (e.g., membrane interaction studies)
While direct studies on the interaction of "Valine, N-(3-oxo-3-phenylpropyl)-" with model biological membranes are not described in the available literature, research into its core amino acid, valine, provides insights into its potential behavior. The structural role of aliphatic hydrophobic residues like valine is primarily to engage in hydrophobic interactions that stabilize protein structure. mdpi.com
Analyses comparing the interaction profiles of valine in soluble proteins versus membrane proteins reveal distinct roles. mdpi.com In membrane proteins, these residues interact with the lipid environment. mdpi.com Three-dimensional hydropathic interaction maps show that the patterns of interaction are dependent on the protein's secondary structure. mdpi.com Among several aliphatic residues, isoleucine shows the highest level of engagement with lipids in membrane environments, while others, including valine, are often found interacting with neighboring helical residues. mdpi.com The roles of these aliphatic residues in the soluble domains of membrane proteins are nearly identical to their roles in purely soluble proteins. mdpi.com This foundational knowledge suggests the valine moiety of "Valine, N-(3-oxo-3-phenylpropyl)-" would contribute to hydrophobic interactions within biological systems.
Metabolic Transformations in Model Enzymatic Systems (in vitro metabolism, not human metabolism or pharmacokinetics)
Specific in vitro metabolic studies on "Valine, N-(3-oxo-3-phenylpropyl)-" are not detailed in the surveyed literature. However, general metabolic pathways for the broader class of N-acyl amino acids (NAAAs) have been described, offering a potential framework for its biotransformation.
A primary catabolic pathway for NAAAs is enzymatic hydrolysis of the amide bond. Enzymes such as fatty acid amide hydrolase (FAAH) are known to catalyze the hydrolysis of long-chain N-acyl-amides. This process would break down the N-substituted valine derivative into its constituent parts: valine and the corresponding N-acyl chain (3-oxo-3-phenylpropanoic acid).
Conversely, hydrolases can also catalyze the formation of these amide bonds in vitro, representing a reverse enzymatic reaction. This synthesis generally requires specific conditions, such as high substrate concentrations and a pH above 8, and the hydrolytic (degradative) reaction is typically favored kinetically. The biosynthesis of some NAAAs may also involve the direct condensation of an amino acid with an acyl-Coenzyme A derivative.
Chemoproteomic Approaches for Target Identification (if applicable as a chemical probe)
There is no information available from the reviewed sources indicating that "Valine, N-(3-oxo-3-phenylpropyl)-" has been utilized as a chemical probe in chemoproteomic studies for target identification.
Chemoproteomics offers powerful strategies to identify the protein targets of bioactive small molecules directly from a complex biological matrix, such as a cell lysate. These methods are crucial for understanding a compound's mechanism of action and potential off-targets.
Common approaches that could theoretically be applied to a compound like "Valine, N-(3-oxo-3-phenylpropyl)-" include:
Affinity-based protein profiling: This method involves immobilizing the small molecule of interest (the "bait") onto a solid support, such as agarose (B213101) beads. nih.gov The immobilized compound is then incubated with a cell lysate, allowing it to "pull-down" its binding proteins, which can subsequently be identified by mass spectrometry. nih.gov
Activity-based protein profiling (ABPP): This technique uses small-molecule probes that covalently bind to the active sites of specific enzyme families. nih.gov Competition assays, where the compound of interest competes with the probe for binding to its target, can reveal the protein targets of the compound. nih.govnih.gov
These proteome-wide methods are advantageous as they allow for the assessment of drug-protein interactions within a context that preserves native protein conformations and post-translational modifications.
Emerging Research Trends and Future Directions
Development of Green Chemistry Approaches for Synthesis
The synthesis of N-substituted amino acids is increasingly being viewed through the lens of green chemistry. Future research will likely focus on developing more sustainable synthetic routes to Valine, N-(3-oxo-3-phenylpropyl)- and its analogs. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. One promising avenue is the use of biocatalysis, employing enzymes like imine reductases (IREDs) for the reductive amination of α-ketoesters, which offers high enantioselectivity under mild conditions. nih.gov Such enzymatic methods provide a sustainable alternative to traditional chemical routes that may rely on genotoxic alkylating agents or transition metal catalysts. nih.gov Another approach involves one-pot chemoenzymatic strategies that combine the high selectivity of enzymes with the efficiency of chemical reactions to construct complex amino acid derivatives. oup.com For instance, the Schotten-Baumann-type N-acylation of L-valine with acyl chlorides in dichloromethane (B109758) represents a common synthetic step that could be optimized for greener solvents and reaction conditions. mdpi.com
Exploration of Undiscovered Reactivity and Catalytic Transformations
The chemical structure of Valine, N-(3-oxo-3-phenylpropyl)- contains multiple reactive sites, including the secondary amine, the carboxylic acid, and the β-diketone-like "3-oxo-3-phenylpropyl" group. This moiety can undergo keto-enol tautomerization, opening avenues for novel reactivity. Future research is expected to explore catalytic transformations that leverage these features. For example, transition-metal-catalyzed C-H activation and functionalization represent a powerful tool for modifying the phenyl ring or other parts of the molecule. acs.org Palladium-catalyzed atroposelective C-H vinylation, enabled by transient directing groups derived from amino acids, showcases the potential for creating complex, axially chiral molecules from simpler biaryl aldehydes. acs.org Furthermore, dual photoredox and nickel catalysis has been successfully used for the decarboxylative coupling of N-substituted amino acids to other molecules, a strategy that could be adapted for this compound. acs.org The exploration of such catalytic cycles could lead to the synthesis of novel derivatives with unique properties and applications.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Integration into Multi-Component Reaction Systems for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are a cornerstone of synthetic efficiency. The structural motifs within Valine, N-(3-oxo-3-phenylpropyl)- make it a potential candidate for inclusion in such reaction systems. The "3-oxo-3-phenylpropyl" group is related to 3-oxo-3-phenylpropanenitrile, a known reactant in Michael additions to conjugated enynones to form polyfunctional δ-diketones. mdpi.com These diketones can then serve as precursors for a variety of heterocyclic compounds. mdpi.com Future research could explore using Valine, N-(3-oxo-3-phenylpropyl)- or its precursors in MCRs to rapidly generate libraries of complex, stereochemically rich molecules. Strategies involving cascade annulations catalyzed by metals like rhodium (III) demonstrate the power of combining C-H activation with cyclization to build complex fused heterocyclic systems in a single step. acs.org Integrating the valine scaffold into such reactions could yield novel peptidomimetics or other bioactive structures with high molecular diversity.
Utilisation in Advanced Mechanistic Studies to Probe Complex Biochemical Systems
N-substituted and non-canonical amino acids (ncAAs) are valuable tools for probing the mechanisms of complex biological processes. nih.gov They can be incorporated into peptides and proteins to study enzyme function, protein folding, and signal transduction pathways. Valine, N-(3-oxo-3-phenylpropyl)- could be used as a molecular probe in such studies. For example, its unique structure could be used to investigate the substrate specificity of enzymes involved in amino acid metabolism or to study the binding interactions within a receptor's active site. nih.gov The use of isotopically labeled ncAAs in conjunction with techniques like NMR spectroscopy or mass spectrometry allows for detailed mechanistic investigations. nih.gov Furthermore, organophotocatalysts have been used to induce site-specific photooxygenation of peptides containing specific amino acid residues, a technique used to study and modify amyloid fibrils. acs.org A derivative like Valine, N-(3-oxo-3-phenylpropyl)- could be designed as a catalyst or substrate in similar light-mediated processes to investigate or therapeutically target complex biochemical systems.
Comparative Studies with Other N-Substituted Amino Acid Derivatives to Elucidate Structure-Activity Relationships
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. For Valine, N-(3-oxo-3-phenylpropyl)-, systematic modifications to its structure would be crucial for elucidating these relationships. Future research will involve comparative studies with other N-substituted amino acid derivatives. This would involve synthesizing a series of analogs where the phenyl group, the propyl linker, and the valine core are systematically altered, and then evaluating their biological effects.
For instance, studies on other N-substituted valine derivatives have shown that changing the stereochemistry from an L- to a D-valine core can abolish biological activity, highlighting the importance of stereochemistry. nih.gov Similarly, modifying the N-acyl group can have a significant impact; research on long-acting GLP-1 derivatives showed that the length and polarity of fatty acid chains attached via a spacer to an amino acid backbone were critical for both receptor potency and in vivo duration of action. acs.org Comparative data from such studies allow for the construction of detailed SAR models.
Q & A
What are the primary synthetic strategies for incorporating the 3-oxo-3-phenylpropyl group into nitrogen-containing heterocycles or amino acid derivatives?
Level: Basic
Methodological Answer:
The 3-oxo-3-phenylpropyl group is typically introduced via alkylation or condensation reactions. For nitrogen-containing scaffolds like quinazolinones, alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one under basic conditions is a conventional route . Alternatively, copper-catalyzed coupling of N-heterocycles with methyl ketones using DMPA as a one-carbon source offers a metal-dependent pathway . For amino acid derivatives, reductive amination or nucleophilic substitution between valine derivatives and 3-oxo-3-phenylpropyl halides may be employed. Key challenges include controlling regioselectivity and minimizing side reactions like over-alkylation. Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (0–5°C for sensitive intermediates) can improve yields .
How can NMR spectroscopy distinguish structural isomers in N-(3-oxo-3-phenylpropyl)-modified compounds?
Level: Basic
Methodological Answer:
1H and 13C NMR are critical for identifying regioisomers. For example, in N-(1-aryl-3-oxo-3-phenylpropyl)-acetamides, the splitting patterns of the propyl chain protons (δ 3.3–3.8 ppm, dd or m) and the acetamide methyl group (δ 1.7–2.1 ppm, s) vary based on substitution position . Aromatic proton integrations (e.g., 8–10H in substituted phenyl rings) and coupling constants (e.g., J = 8.5 Hz for para-substituted aryl groups) help differentiate ortho, meta, and para isomers . 13C NMR signals for the ketone carbonyl (δ 196–197 ppm) and acetamide carbonyl (δ 169–170 ppm) are consistent across derivatives, while aryl carbons show distinct shifts depending on electron-withdrawing/donating substituents .
What catalytic systems improve the efficiency of synthesizing 3-oxo-3-phenylpropyl derivatives, and how do they address limitations of traditional methods?
Level: Advanced
Methodological Answer:
Heterogeneous catalysts like SBA-15-Pr–SO3H (a sulfonic acid-functionalized mesoporous silica) enable solvent-free, recyclable synthesis of β-acetamido ketones, including N-(3-oxo-3-phenylpropyl) derivatives, with yields >85% . This contrasts with homogeneous copper catalysts, which require tedious ligand design and produce metal waste . Photocatalytic systems using CuNi/NH2-MIL-125(Ti) under visible light enhance atom economy for β-acetamido ketones, reducing reaction times from 12 h to 4 h . For scalability, flow chemistry setups with immobilized catalysts are recommended to mitigate issues like long reaction times and intermediate instability .
How does the 3-oxo-3-phenylpropyl moiety enhance the bioactivity of triazolothiadiazole derivatives?
Level: Advanced
Methodological Answer:
In triazolothiadiazoles, the 3-oxo-3-phenylpropyl group at the C-6 position significantly improves anti-inflammatory and analgesic activity compared to shorter alkyl chains or electron-deficient substituents. SAR studies show this group increases lipophilicity (logP ~3.2), enhancing membrane permeability, while the ketone oxygen participates in hydrogen bonding with COX-2 active sites . In vivo models (e.g., carrageenan-induced edema) demonstrate 50–60% inhibition at 25 mg/kg, comparable to indomethacin. Replacement with polar groups (e.g., carboxylates) reduces activity by 30–40%, highlighting the necessity of the aryl-ketone motif for target engagement .
What strategies resolve contradictions in reported synthetic yields of N-(3-oxo-3-phenylpropyl) derivatives across studies?
Level: Advanced
Methodological Answer:
Discrepancies in yields often arise from variations in substrate purity, catalyst loading, or workup procedures. For example, alkylation of quinazolinones with 3-bromo-1-phenylpropan-1-one may yield 60–80% depending on the base (K2CO3 vs. NaH) and solvent (acetonitrile vs. DMF) . Systematic optimization via Design of Experiments (DoE) is advised, focusing on critical parameters like temperature, stoichiometry, and catalyst recycling. Comparative 13C NMR tracking of intermediates (e.g., δ 42–49 ppm for propyl chain carbons) can identify side products (e.g., over-alkylated species) that reduce yields .
Which advanced spectroscopic techniques complement NMR for analyzing stereochemical outcomes in 3-oxo-3-phenylpropyl derivatives?
Level: Advanced
Methodological Answer:
- FT-IR: The carbonyl stretch (1650–1750 cm⁻¹) distinguishes ketones (sharp peak at ~1700 cm⁻¹) from amides (~1680 cm⁻¹), aiding in confirming successful N-alkylation .
- X-ray crystallography: Resolves absolute configuration; for example, the dihedral angle between the phenyl and ketone groups in crystalline derivatives (e.g., 15–20°) correlates with conformational stability .
- ECD (Electronic Circular Dichroism): Differentiates enantiomers in chiral derivatives (e.g., D/L-valine conjugates) by analyzing Cotton effects at 220–250 nm .
What computational methods predict the reactivity of 3-oxo-3-phenylpropyl derivatives in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. For example, the LUMO of 3-oxo-3-phenylpropyl bromide localizes on the β-carbon (−1.8 eV), favoring SN2 mechanisms with soft nucleophiles like valine’s α-amine . Fukui indices (fk+) identify electrophilic hotspots, while NBO analysis reveals stabilization via hyperconjugation between the ketone’s π* orbital and nucleophile’s lone pairs . MD simulations (AMBER force field) further predict solvent effects, showing THF stabilizes transition states better than polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
